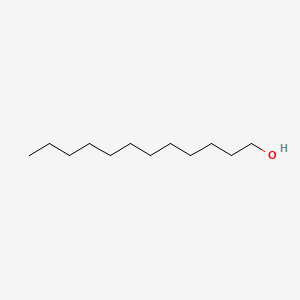![molecular formula C21H15N5O3S2 B10758824 4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)
4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE involves multiple steps, typically starting with the preparation of the thiazolo[5,4-e]indole core . This core is then functionalized with various substituents to achieve the final compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters .
Chemical Reactions Analysis
4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as cyclin-A2 and cyclin-dependent kinase 2 . These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE is unique due to its specific structural features and functional groups . Similar compounds include other aminobenzenesulfonamides, benzenesulfonyl compounds, and benzothiazoles . These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C21H15N5O3S2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[(7-oxopyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-10,12,23H,11H2,(H,22,26) |
InChI Key |
MBXKBJLIESPLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NCC3=C4C(=NC3=O)C=CC5=C4SC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


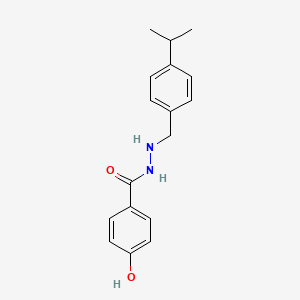
![5-(4'-Amino-1'-ethyl-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazoline]-1-ylcarbonyl)picolinonitrile](/img/structure/B10758755.png)

![(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[[5-chloro-2-[2-(ethylamino)-2-oxoethoxy]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10758764.png)
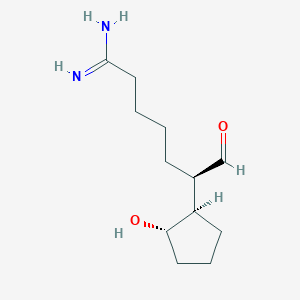

![(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10758773.png)
![6-Fluoro-2-[2-hydroxy-3-(2-methyl-cyclohexyloxy)-phenyl]-1H-indole-5-carboxamidine](/img/structure/B10758778.png)
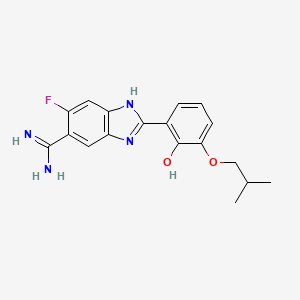
![N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide](/img/structure/B10758791.png)

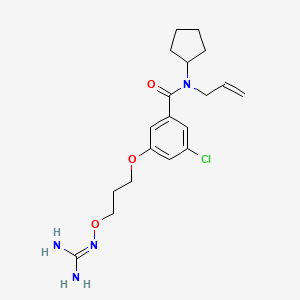
![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
